
Talbutal
作用机制
塔布妥通过与γ-氨基丁酸(GABA)A受体结合来发挥作用,该受体位于与氯离子通道相关的不同结合位点。 这种结合增加了氯离子通道打开的时间,导致GABA在突触后丘脑神经元上的抑制效应延长 . 这会导致巴比妥类药物特有的中枢神经系统抑制效应。
类似化合物:
布他巴比妥: 塔布妥的结构异构体,具有类似的中枢神经系统抑制效应。
司可巴比妥: 另一种巴比妥类药物,其作用机制相似,但作用持续时间不同。
苯巴比妥: 一种作用时间更长的巴比妥类药物,主要用于其抗惊厥特性。
塔布妥的独特性: 塔布妥与布他巴比妥的独特结构异构体及其对GABA A受体特异性的结合亲和力使其与其他巴比妥类药物区分开来。 其短至中等的作用持续时间使其适用于需要快速起效和相对较短持续时间的特定治疗应用 .
科学研究应用
塔布妥在科学研究中有几种应用,包括:
化学: 用作研究巴比妥类药物及其衍生物的参考化合物。
生物学: 研究其对中枢神经系统的影响及其潜在的治疗用途。
医学: 历史上用作镇静剂和催眠药。
生化分析
Biochemical Properties
Talbutal interacts with several proteins, primarily the Gamma-aminobutyric acid (GABA) receptors . It binds to GABA A receptors at a distinct binding site associated with a Cl - ionopore of the receptor . This interaction leads to an increase in the duration of time for which the Cl - ionopore is open, leading to a prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron .
Cellular Effects
As a nonselective central nervous system (CNS) depressant, this compound is capable of producing all levels of CNS mood alteration from excitation to mild sedation, hypnosis, and deep coma . It influences cell function by modulating the activity of GABA A receptors, which play a crucial role in maintaining the balance of excitation and inhibition in the CNS .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GABA A receptors . Upon binding, it increases the duration of time for which the Cl - ionopore is open, leading to a prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron . This mechanism of action contributes to its sedative and hypnotic effects.
准备方法
合成路线和反应条件: 塔布妥可以通过在乙醇钠存在下,用烯丙基溴和仲丁基溴烷基化丙二酸二乙酯合成。 反应包括以下步骤 :
- 乙醇钠溶解于无水乙醇中。
- 在保持温度在40°C的情况下,逐滴加入2-烯丙基丙二酸二乙酯。
- 搅拌混合物,然后逐滴加入异丁烷溴。
- 将反应混合物回流,然后冷却以获得粗产品。
工业生产方法: 塔布妥的工业生产遵循类似的合成路线,但规模更大,通过优化反应条件和提纯工艺,确保高产率和高纯度。
化学反应分析
反应类型: 塔布妥会经历各种化学反应,包括:
氧化: 塔布妥可以被氧化形成相应的羧酸。
还原: 还原反应可以将塔布妥转化为其醇衍生物。
取代: 卤化和烷基化反应可以在巴比妥酸环上引入不同的取代基。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤化可以在催化剂存在下使用氯或溴等卤素来实现。
主要产品:
氧化: 羧酸。
还原: 醇衍生物。
取代: 卤化或烷基化的巴比妥酸。
相似化合物的比较
Butalbital: A structural isomer of talbutal with similar central nervous system depressant effects.
Secobarbital: Another barbiturate with a similar mechanism of action but different duration of action.
Phenobarbital: A longer-acting barbiturate used primarily for its anticonvulsant properties.
Uniqueness of this compound: this compound’s unique structural isomerism with butalbital and its specific binding affinity to GABA A receptors distinguish it from other barbiturates. Its short to intermediate duration of action makes it suitable for specific therapeutic applications where rapid onset and relatively short duration are desired .
属性
IUPAC Name |
5-butan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-6-11(7(3)5-2)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVMKUXKQHWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023630 | |
| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
PRACTICALLY INSOL IN WATER & PETROLEUM ETHER SOL IN ALCOHOL, CHLOROFORM, ETHER, ACETONE, GLACIAL ACETIC ACID, FIXED ALKALI HYDROXIDE SOLN | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Talbutal binds to GABAA receptors at a distinct binding site associated with a Cl- ionopore of the receptor. Upon binding, talbutal increases the duration of time for which the Cl- ionopore is open, leading to prolonged inhibitory effect of GABA at the postsynaptic thalamic neuron., BARBITURATES REVERSIBLY DEPRESS ACTIVITY OF ALL EXCITABLE TISSUES. NOT ALL TISSUES ARE AFFECTED @ SAME DOSE OR CONCN; CNS IS EXQUISITELY SENSITIVE, SO THAT WHEN BARBITURATES ARE GIVEN IN SEDATIVE OR HYPNOTIC DOSES, VERY LITTLE EFFECT ON SKELETAL, CARDIAC, OR SMOOTH MUSCLE OCCURS. /BARBITURATES/, ... RETICULAR ACTIVATING SYSTEM IS EXQUISITELY SENSITIVE TO DEPRESSANT EFFECTS OF BARBITURATES ... WHATEVER ... EFFECTS OF BARBITURATES ELSEWHERE IN CNS, IT IS EFFECT ON RETICULAR SYSTEM THAT SEEMS TO BE RESPONSIBLE FOR INABILITY TO MAINTAIN WAKEFULNESS UNDER INFLUENCE OF BARBITURATE. /BARBITURATES/, BARBITURATES ARE RESP DEPRESSANTS, AFFECTING BOTH DRIVE TO RESP & MECHANISM RESPONSIBLE FOR RHYTHMIC CHARACTER OF RESP MOVEMENT. /BARBITURATES/, The mechanism(s) of action of the barbiturates is not completely known. Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticualar formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates/, For more Mechanism of Action (Complete) data for TALBUTAL (9 total), please visit the HSDB record page. | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM WATER OR DIL ALCOHOL, WHITE, CRYSTALLINE POWDER | |
CAS No. |
115-44-6 | |
| Record name | Talbutal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talbutal [USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talbutal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Talbutal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALBUTAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YIR8202AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
108-110 °C | |
| Record name | Talbutal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TALBUTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


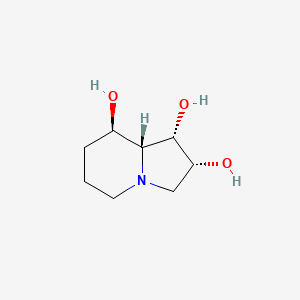
![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)
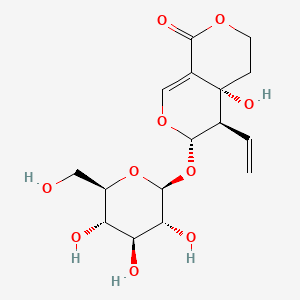

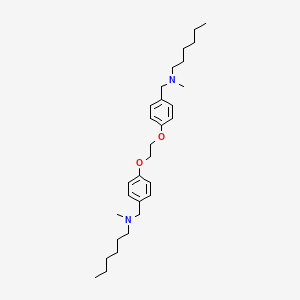

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)
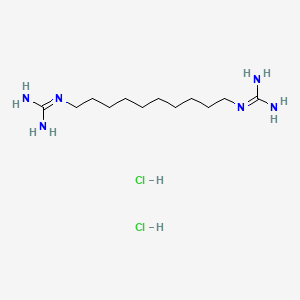
![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
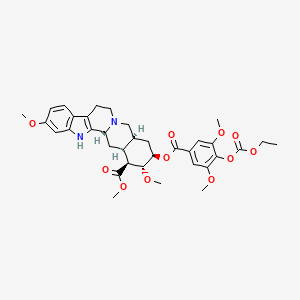


![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

